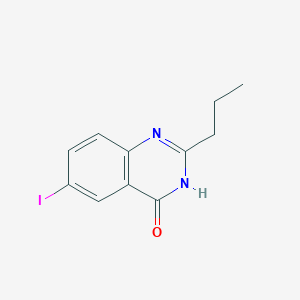
6-Iodo-2-propyl-quinazolin-4(3H)-one
Cat. No. B8724077
M. Wt: 314.12 g/mol
InChI Key: DNXKFVPFOBWUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05238942
Procedure details


Following the procedure described as in the preparation of 6-nitro-2-propylquinazolin-4(1H)-one above. 25 g of 5-iodoanthranilic acid was converted into the title compound. 1H-NMR (CDCl3, 200 MHz): δ1.02 (t, 3H, J=7.4 Hz), 1.81 (m, 2H), 2.63 (t, 2H, J=7.4 Hz), 7.40 (d, 1H, J=8.6 Hz), 8.07 (dd, 1H, J=2, 8.7 Hz).1H, J=8.6 Hz), 8.07 (dd, 1H, J=2, 8.7 Hz).


Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([CH2:14][CH2:15][CH3:16])=[N:8][C:7]2=[O:17])([O-])=O.[I:18]C1C=C(C(O)=O)C(N)=CC=1>>[I:18][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([CH2:14][CH2:15][CH3:16])[NH:8][C:7]2=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(N=C(NC2=CC1)CCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C(C(=O)O)=C1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C2C(NC(=NC2=CC1)CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
